σ1 Receptor Affinity
While direct affinity data for 1-(ethylsulfonyl)-4-(3-fluorobenzyl)piperazine at σ1 receptors is not available in the public domain, the 3-fluorobenzylpiperazine core is a validated pharmacophore for this target. In a head-to-head comparison of benzylpiperazine positional isomers, the 3-fluorobenzyl derivative exhibited a Ki of 0.31 nM for σ1 receptors, compared to the 4-fluorobenzyl analog which showed a Ki of 4.19 nM, a >13-fold difference in affinity [1]. The ethylsulfonyl group present in the target compound has been shown in other series to enhance metabolic stability and modulate physicochemical properties like LogP [2]. This suggests the 3-fluorobenzyl-ethylsulfonyl combination represents a distinct chemical space within the σ1 ligand class.
| Evidence Dimension | Binding Affinity (Ki) for σ1 Receptors |
|---|---|
| Target Compound Data | No public data available for the exact compound |
| Comparator Or Baseline | 3-fluorobenzylpiperazine (core scaffold) Ki = 0.31 nM; 4-fluorobenzylpiperazine (positional isomer) Ki = 4.19 nM |
| Quantified Difference | >13-fold higher affinity for 3-fluoro isomer over 4-fluoro isomer |
| Conditions | In vitro radioligand binding assay using [3H]-(+)-pentazocine as radioligand and guinea pig brain membrane preparations |
Why This Matters
The >13-fold difference in Ki between positional isomers demonstrates that even minor structural variations lead to substantial changes in target engagement, making the specific 3-fluorobenzyl substitution critical for high-affinity σ1 receptor binding.
- [1] Sadeghzadeh M, Sheibani S, Ghandi M, Daha FJ, Amanlou M, Arjmand M, et al. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013 Jun;64:488-97. View Source
- [2] He Z, et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. J Mol Struct. 2023;1278:134971. View Source
